molecular formula C20H21N B1633138 Octriptyline

Octriptyline

Cat. No.: B1633138
M. Wt: 275.4 g/mol
InChI Key: MILRTYCRJIRPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octriptyline is a tricyclic antidepressant (TCA) that was never marketed. It is known by its IUPAC name, N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine. The compound has a molecular formula of C20H21N and a molar mass of 275.395 g·mol−1 . This compound belongs to the class of dibenzocycloheptene compounds .

Preparation Methods

The synthesis of octriptyline involves several steps, starting from the appropriate dibenzocycloheptene precursorThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization steps .

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Octriptyline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives. Common reagents for this reaction include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction results in secondary amines .

Scientific Research Applications

    Chemistry: As a tricyclic compound, octriptyline serves as a model for studying the reactivity and properties of similar structures.

    Biology: Research has explored the effects of this compound on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Although never marketed, this compound has been investigated for its potential antidepressant effects and its ability to modulate neurotransmitter levels.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes

Mechanism of Action

The mechanism of action of octriptyline involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. By blocking the reuptake transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on the postsynaptic receptors. This mechanism is similar to that of other tricyclic antidepressants .

Comparison with Similar Compounds

Octriptyline can be compared to other tricyclic antidepressants such as amitriptyline and nortriptyline. While all these compounds share a similar tricyclic core structure, this compound is unique in its specific arrangement of the tetracyclic ring system. This structural difference may contribute to variations in their pharmacological profiles and therapeutic effects .

Similar compounds include:

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine

InChI

InChI=1S/C20H21N/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3

InChI Key

MILRTYCRJIRPKY-UHFFFAOYSA-N

SMILES

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41

Origin of Product

United States

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